N-(3-methoxybenzyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide
Description
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Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-[3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O4/c1-19-7-12-25-24(13-19)27-28(29(35)32(18-31-27)16-20-8-10-22(36-2)11-9-20)33(25)17-26(34)30-15-21-5-4-6-23(14-21)37-3/h4-14,18H,15-17H2,1-3H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASARRTPYAMTGAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=C(C=C4)OC)CC(=O)NCC5=CC(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methoxybenzyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide is a synthetic compound that belongs to a class of pyrimidoindole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 496.6 g/mol. The structure includes methoxybenzyl groups and a pyrimidoindole core, which are significant for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C29H28N4O4 |
| Molecular Weight | 496.6 g/mol |
| CAS Number | 1184968-94-2 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cancer and neurodegenerative diseases. Research indicates that compounds with similar structures can act as:
- Acetylcholinesterase Inhibitors : Enhancing cholinergic neurotransmission, which is beneficial in treating Alzheimer's disease.
- Topoisomerase Inhibitors : Interfering with DNA replication and transcription, leading to apoptosis in cancer cells.
- Poly(ADP-ribose) Polymerase (PARP) Inhibitors : Affecting DNA repair mechanisms, making cancer cells more susceptible to chemotherapy.
Anticancer Activity
In vitro studies have shown that similar pyrimidoindole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with analogous structures have demonstrated IC50 values in the low micromolar range against breast and colon cancer cells . The mechanism often involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators.
Neuroprotective Effects
The neuroprotective potential of this compound has been evaluated in models of neurodegeneration. Studies suggest that it may reduce oxidative stress and inflammation in neuronal cells, which are critical factors in diseases like Alzheimer's .
Case Studies
- Study on Acetylcholinesterase Inhibition : A study demonstrated that derivatives similar to this compound inhibited acetylcholinesterase activity with IC50 values ranging from 0.1 to 0.5 mM, suggesting potential applications in treating cognitive impairments associated with Alzheimer’s disease .
- In Vivo Cancer Model : In a mouse model of breast cancer, administration of a related compound resulted in a 50% reduction in tumor size compared to control groups, indicating promising anticancer properties .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following characteristics:
- Molecular Formula : C29H28N4O4
- Molecular Weight : 496.6 g/mol
- CAS Number : 1184968-94-2
The structure features a pyrimidoindole scaffold, which is known for its bioactivity in various therapeutic areas.
Anticancer Activity
Research indicates that compounds with pyrimidoindole structures exhibit anticancer properties. The mechanism often involves the inhibition of specific pathways associated with cancer cell proliferation and survival.
Case Study: In vitro Evaluation
In a study involving various cancer cell lines, the compound demonstrated significant cytotoxic effects, particularly against breast and lung cancer cells. The IC50 values were notably lower than those observed for standard chemotherapeutics, suggesting a promising lead for further development .
Table 1: Anticancer Activity of N-(3-methoxybenzyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. The presence of methoxy groups in its structure enhances its interaction with microbial membranes, leading to increased efficacy.
Case Study: Antibacterial Testing
In vitro studies showed that the compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics .
Table 2: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 12 | |
| Escherichia coli | 15 | |
| Pseudomonas aeruginosa | 20 |
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective potential of this compound, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Study: Neuroprotection in Animal Models
In animal studies, administration of the compound resulted in a significant reduction in neuroinflammation and oxidative stress markers, leading to improved cognitive function in treated subjects compared to controls .
Table 3: Neuroprotective Effects of this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
